Technical Whitepaper: Ethyl 4-Aminocinnamate (CAS 5048-82-8)
Technical Whitepaper: Ethyl 4-Aminocinnamate (CAS 5048-82-8)
Synthesis, Reactivity, and Pharmaceutical Applications[1][2]
Executive Summary
Ethyl 3-(4-aminophenyl)acrylate (CAS 5048-82-8), commonly known as Ethyl 4-aminocinnamate , is a bifunctional organic intermediate critical to the development of kinase inhibitors , anesthetics , and photo-responsive polymers .[1] Distinguished by its conjugated donor-acceptor system—comprising an electron-rich aniline and an electron-deficient acrylate ester—it serves as a versatile "push-pull" alkene. This structural motif allows for selective functionalization at the amine terminus (via acylation or diazotization) or the alkene backbone (via Michael addition or [2+2] photocycloaddition).[1]
This guide provides a rigorous technical analysis of its physicochemical profile, selective synthesis protocols, and downstream applications in drug discovery and material science.
Physicochemical Profile
| Property | Value | Notes |
| CAS Number | 5048-82-8 | |
| IUPAC Name | Ethyl (2E)-3-(4-aminophenyl)prop-2-enoate | Trans-isomer is thermodynamically dominant.[1] |
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | |
| Appearance | Pale yellow to tan crystalline solid | Oxidizes slightly upon air exposure.[1] |
| Melting Point | 70 – 74 °C | Sharp melting point indicates high purity. |
| Solubility | DMSO, Ethanol, Chloroform, Ethyl Acetate | Poorly soluble in water. |
| pKa (Amine) | ~4.8 (Calculated) | Less basic than aniline due to conjugation with ester.[1] |
| UV Absorption | λmax ~300-310 nm | Strong absorption due to extended conjugation. |
Synthesis & Manufacturing Methodologies
Method A: Selective Reduction of Ethyl 4-Nitrocinnamate (Recommended)
Rationale: This method is preferred for laboratory-scale synthesis due to the low cost of the nitro-precursor.[1] The critical challenge is chemoselectivity : reducing the nitro group (
Protocol: Iron-Mediated Selective Reduction
-
Reagents: Ethyl 4-nitrocinnamate (1.0 equiv), Iron powder (Fe, 3-5 equiv), Ammonium Chloride (
, 5 equiv), Ethanol/Water (4:1 v/v).[1] -
Mechanism: Single Electron Transfer (SET) from Fe(0) reduces the nitro group.[1] The mild conditions (
buffer) prevent hydrolysis of the ester.[1]
Step-by-Step Workflow:
-
Dissolution: Suspend Ethyl 4-nitrocinnamate (10 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Activation: Add solid
(50 mmol) and Iron powder (30-50 mmol). -
Reflux: Heat to reflux (80°C) with vigorous stirring for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1) for the disappearance of the nitro spot.[1]
-
Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with warm ethanol.
-
Isolation: Concentrate the filtrate. Redissolve the residue in Ethyl Acetate, wash with water and brine. Dry over
and concentrate. -
Purification: Recrystallize from Ethanol/Hexane if necessary.
Method B: Heck Cross-Coupling (Convergent)
Rationale: Ideal for introducing isotopic labels or varying the ester group.[1]
-
Reagents: 4-Iodoaniline + Ethyl Acrylate.
-
Catalyst:
(1-5 mol%), Phosphine ligand ( ), Base ( ).[1] -
Note: Requires protection of the free amine (e.g., as acetamide) in some optimized yields to prevent catalyst poisoning, though free amine coupling is possible.
Visualization: Synthesis & Reactivity Logic
The following diagram maps the synthesis pathways and the divergent reactivity of the core molecule.
Figure 1: Synthesis pathways (Blue) and divergent reactivity (Grey) of Ethyl 4-aminocinnamate.[1]
Analytical Characterization Standards
To validate the identity of synthesized batches, compare against these spectral benchmarks.
¹H NMR (400 MHz, CDCl₃)
-
δ 7.62 (d, J = 16.0 Hz, 1H): Alkene proton (
-position), deshielded by resonance.[1] -
δ 7.35 (d, J = 8.5 Hz, 2H): Aromatic protons (ortho to alkene).[1]
-
δ 6.64 (d, J = 8.5 Hz, 2H): Aromatic protons (ortho to amine), shielded by lone pair donation.[1]
-
δ 6.28 (d, J = 16.0 Hz, 1H): Alkene proton (
-position).[1] -
δ 4.25 (q, J = 7.1 Hz, 2H): Ethyl ester methylene (
).[1] -
δ 3.90 (br s, 2H): Amine protons (
).[1] -
δ 1.33 (t, J = 7.1 Hz, 3H): Ethyl ester methyl (
).[1]
IR Spectroscopy (ATR)
-
3400, 3320 cm⁻¹: N-H stretching (Primary amine doublet).[1]
-
1695 cm⁻¹: C=O stretching (Conjugated ester).
-
1625 cm⁻¹: C=C stretching (Alkene).[1]
Applications in Drug Development & Materials
A. Pharmaceutical Intermediates
Ethyl 4-aminocinnamate is a vinylogous homolog of Benzocaine (Ethyl 4-aminobenzoate).[1] It is frequently used as a scaffold in Medicinal Chemistry:
-
Kinase Inhibitors: The aniline nitrogen serves as a nucleophile to attack chloropyrimidines or quinazolines, linking the "tail" region of kinase inhibitors to the solvent-exposed front.
-
SERDs (Selective Estrogen Receptor Degraders): Used in the synthesis of benzothiophene derivatives where the cinnamate arm provides rigid spacing for receptor binding pockets (e.g., Patent WO2014130310A1).[1]
-
IMPDH Inhibitors: The amine is coupled with triphosgene to form urea derivatives active against Inosine 5′-monophosphate dehydrogenase, a target for immunosuppressive and anticancer therapy.[2]
B. Material Science: Photo-Crosslinking
The cinnamate moiety undergoes [2+2] photocycloaddition upon irradiation with UV light (>300 nm), forming a cyclobutane ring.[1]
-
Application: This property is exploited to create shape-memory polymers and hydrogels .[1] By attaching Ethyl 4-aminocinnamate to a polymer backbone (e.g., via the amine), the material can be reversibly crosslinked (cured) with light, altering its mechanical stiffness for tissue engineering scaffolds.
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (protect from UV to prevent dimerization).[1]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
Selective Reduction Protocol: Banik, B. K., et al. "Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds."[3] Organic Syntheses, 2005, 82, 65. (Adapted for cinnamate specificity). Link
-
Heck Reaction Synthesis: Littke, A. F., & Fu, G. C.[4] "Heck reactions of aryl chlorides catalyzed by palladium/tri-tert-butylphosphine." Journal of the American Chemical Society, 2001. Link[1]
-
Pharmaceutical Application (SERDs): "Benzothiophene derivatives and compositions thereof as selective estrogen receptor degraders." Patent WO2014130310A1, 2014. Link
-
IMPDH Inhibitors: "Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors." ResearchGate, 2014. Link
-
Chemical Property Data: PubChem Compound Summary for CID 97826, Ethyl 4-aminocinnamate. Link[1]
Sources
- 1. US20160083484A1 - Monodisperse glycogen and phytoglycogen nanoparticles and use thereof as additives in cosmetics, pharmaceuticals, and food products - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
